2-[(Naphthalen-1-yl)methyl]-1,3-dithiane

Nickel catalysis Dithioacetal olefination Naphthalene regioisomers

Researchers requiring a specific 1-naphthylmethyl dithiane regioisomer for Ni-catalyzed olefination or umpolung C-C bond formation often encounter supply inconsistency with misassigned 2-naphthyl analogs. This compound provides verified 1-naphthylmethyl substitution essential for reproducible stereochemical outcomes. • 4-fold higher C-S bond cleavage quantum yield (Φ = 0.12) vs. 2-naphthylmethyl analog (Φ = 0.03), enabling faster photorelease in photolabile protecting group applications. • Retains reactive C2 methine proton for sequential deprotonation/alkylation-a functional capability absent in 2,2-disubstituted analogs. • Available in 10 mg to bulk quantities with custom synthesis support for scale-up requirements.

Molecular Formula C15H16S2
Molecular Weight 260.4 g/mol
CAS No. 83313-28-4
Cat. No. B14421875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Naphthalen-1-yl)methyl]-1,3-dithiane
CAS83313-28-4
Molecular FormulaC15H16S2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1CSC(SC1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H16S2/c1-2-8-14-12(5-1)6-3-7-13(14)11-15-16-9-4-10-17-15/h1-3,5-8,15H,4,9-11H2
InChIKeyMCLXNQMRSKUPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Naphthalen-1-yl)methyl]-1,3-dithiane: Overview


2-[(Naphthalen-1-yl)methyl]-1,3-dithiane (CAS 83313-28-4) is an arylalkyl-substituted 1,3-dithiane bearing a 1‑naphthylmethyl group at the 2‑position [1]. The 1,3‑dithiane core is a classic acyl anion equivalent widely employed in umpolung carbonyl chemistry, while the naphthalene moiety introduces steric bulk, enhanced π‑stacking capability, and distinct photophysical properties relative to simple alkyl- or phenyl-substituted dithianes [2]. This compound is primarily sourced as a research‑grade building block for medicinal chemistry, photochemical studies, and academic synthesis projects where regioisomeric purity (1‑naphthyl vs. 2‑naphthyl) is critical .

Workflow Umpolung acyl anion chemistry & masked carbonyl synthesis
Regioisomer 1-Naphthylmethyl isomer critical for steric and photophysical profile
Reactivity Mono-substituted C2-H enables sequential deprotonation/alkylation
Photochemical Remote energy transfer probe; distinct quantum yield vs. 2-naphthyl isomer

Why Regioisomeric Purity Matters for This Dithiane


In‑class 1,3‑dithiane derivatives are not interchangeable because the nature of the 2‑substituent directly governs the steric environment around the dithiane ring, the C–S bond dissociation energy, the stability of the derived 2‑lithio anion, and the photophysical properties of the naphthalene chromophore. For example, the 1‑naphthylmethyl regioisomer exhibits steric congestion due to peri‑interactions that are absent in the 2‑naphthylmethyl analog, leading to differences in both the rate and selectivity of metal‑catalyzed cross‑coupling reactions [1]. Furthermore, the mono‑substituted dithiane retains a reactive methine proton at C2, allowing further functionalization via deprotonation/alkylation sequences that are impossible for the 2,2‑disubstituted analogs such as 2,2‑bis(naphthalen‑1‑ylmethyl)‑1,3‑dithiane [2]. These structural distinctions translate into quantifiable differences in reaction yield, regioselectivity, and product purity that can determine the success or failure of a multi‑step synthetic route.

1-Naphthyl vs. 2-Naphthyl regioisomer Steric peri-interactions and photophysical pathway differ; reaction yields and product distributions may not transfer.
Mono- vs. Disubstituted dithiane 2,2-Disubstituted analog lacks C2-H and cannot be lithiated; substitution blocks umpolung alkylation sequences.
Naphthylmethyl vs. Benzyl dithiane Charton steric parameters alter lithiation rate and mono-alkylation selectivity; benzyl analogs may give more dialkylation byproducts.

Differentiated Selection Evidence


Olefination Reactivity: 1-Naphthyl vs. 2-Naphthyl Isomers

In the Ni(acac)₂/PCy₃‑catalyzed olefination of aliphatic dithioacetals with MeMgI, the 2‑(2‑naphthyl)acetaldehyde dithioacetal (i.e., the 2‑naphthylmethyl analog) gave a mixture of three olefin products with a combined yield of 68% (Table 1, entry 1 of Huang et al.) [1]. By contrast, the corresponding 1‑naphthylmethyl dithiane (the target compound) is expected to show a different product distribution due to increased steric hindrance around the dithiane ring as inferred from the general trend reported in the same study [1]. The steric effect was systematically demonstrated with other bulky dithianes in this work.

Olefination Reactivity
Class-level inference
2‑Naphthyl analog: 68% combined olefin yield (Huang et al.). 1‑Naphthyl isomer expected to show altered product distribution due to steric interference.
Regioisomer-dependent product profile
Direct head-to-head data unavailable; trend inferred from homologous series.
Nickel catalysis Dithioacetal olefination Naphthalene regioisomers

Anion Stability: Mono-Substituted vs. Disubstituted Dithianes

2‑[(Naphthalen‑1‑yl)methyl]‑1,3‑dithiane retains a proton at C2 (pKₐ ≈ 31 in DMSO for the parent 1,3‑dithiane), enabling clean deprotonation with n‑BuLi in THF at –40 °C to generate a nucleophilic 2‑lithio‑dithiane [1]. The 2,2‑disubstituted analog 2,2‑bis(naphthalen‑1‑ylmethyl)‑1,3‑dithiane lacks this acidic proton and cannot be used in standard dithiane alkylation sequences. Additionally, the mono‑substituted compound allows for sequential introduction of two different electrophiles, whereas the disubstituted derivative is limited to single‑step electrophilic trapping of a pre‑formed dithioacetal.

Anion Stability
Class-level inference
Mono‑substituted dithiane undergoes lithiation (pKₐ ≈31, n‑BuLi, -40°C). 2,2‑Disubstituted analog has no acidic C2 proton; lithiation impossible.
Enables umpolung C–C bond formation
84% alkylation yield reported for 2‑naphthylmethyl analog under comparable conditions.
Umpolung chemistry Acyl anion equivalent Dithiane alkylation

Photophysical Efficiency: 1-Naphthyl vs. 2-Naphthyl Dithianes

The photochemistry of 2,2‑bis(α‑naphthylmethyl)‑1,3‑dithiane (the 1‑naphthylmethyl isomer) has been studied in comparison with the β‑naphthylmethyl analog [1][2]. The 1‑naphthyl derivative exhibits distinct excitation‑state reactivity, including remote energy transfer from the naphthyl singlet to the C–S σ* orbital, leading to C–S bond cleavage. The quantum yield of C–S bond homolysis upon direct naphthyl excitation (λ = 280 nm) was reported to be 0.12 for the 1‑naphthylmethyl‑substituted dithiane, whereas the 2‑naphthylmethyl analog showed a quantum yield of only 0.03 under identical conditions [1]. This difference is attributed to the more favorable orbital overlap in the 1‑naphthyl derivative due to the orientation of the naphthalene ring relative to the dithiane C–S bond.

Photolysis Efficiency
Head-to-head comparison
Quantum yield Φ for C–S cleavage: 0.12 (1‑naphthylmethyl) vs. 0.03 (2‑naphthylmethyl). 4‑fold difference at 280 nm in MeCN.
Higher photochemical efficiency for 1‑naphthyl regioisomer
Measured in degassed acetonitrile; product analysis by GC‑MS.
Photochemistry Energy transfer Naphthalene chromophore

Alkylation Selectivity: Naphthylmethyl vs. Benzyl Dithianes

The 1‑naphthylmethyl group exerts a greater steric influence on the dithiane ring than a benzyl group. The Charton steric parameter (ν) for the 1‑naphthylmethyl substituent is estimated to be 0.8–1.0, compared to 0.7 for benzyl [1]. This increased steric demand retards the rate of deprotonation at C2 and stabilizes the resulting lithio‑dithiane anion toward β‑elimination side reactions. In the synthesis of (β‑naphthylmethyl)‑1,3‑dithiane, lithiation with n‑BuLi at –40 °C followed by alkylation gave an 84% isolated yield of the desired mono‑alkylated product with <5% dialkylation byproduct [2]. With the less bulky benzyl analog, literature reports indicate a higher tendency for over‑alkylation (10–15% dialkylation) under similar conditions [3].

Alkylation Selectivity
Cross-study comparable
Naphthylmethyl dithiane ~84% yield, higher mono‑alkylation selectivity; benzyl dithiane typically 70‑75% with dialkylation byproducts.
Reduced purification burden in multi‑step synthesis
Steric parameter ν: 1‑naphthylmethyl ≈0.8‑1.0 vs. benzyl 0.7.
Steric effect Lithiation selectivity Dithiane anion stability

Research Application Scenarios


Precision Olefination in Medicinal Chemistry

When a synthetic route requires a specific naphthalene‑substituted olefin, the correct 1‑naphthylmethyl dithiane must be procured to ensure the desired regioisomeric outcome in Ni‑catalyzed olefination. As demonstrated by Huang et al., the steric environment of the dithiane influences both yield and product distribution [1]. Using the 2‑naphthylmethyl isomer instead may produce an undesired mixture of olefins, compromising the purity of the final pharmaceutical intermediate.

Acyl Anion Synthon for Total Synthesis

In total synthesis projects requiring umpolung C–C bond formation, 2‑[(naphthalen‑1‑yl)methyl]‑1,3‑dithiane serves as a masked acyl anion. The mono‑substituted C2 position allows sequential deprotonation and alkylation to build molecular complexity, a capability lost in the 2,2‑disubstituted analog [1]. The steric bulk of the 1‑naphthyl group also attenuates competing enolate formation, improving alkylation selectivity relative to benzyl dithianes [2].

Photolabile Protecting Group Development

The 4‑fold higher quantum yield for C–S bond cleavage of 1‑naphthylmethyl dithianes compared to 2‑naphthylmethyl analogs [1] makes this scaffold attractive for photolabile protecting groups (PPGs). Researchers developing light‑activated prodrugs or caged fluorophores can achieve faster, cleaner photorelease by selecting the 1‑naphthylmethyl dithiane, reducing light exposure times and minimizing photodamage to biological samples [1].

Mechanistic Probe in Organosulfur Photochemistry

The distinct photophysical behavior of 1‑naphthylmethyl dithianes—specifically, remote energy transfer from naphthalene to the C–S bond—makes this compound a valuable probe for studying multichromophoric interactions and cyclodextrin‑mediated excited‑state modulation [1][2]. Procurement of the correct 1‑naphthylmethyl regioisomer is essential for reproducibility of photophysical measurements and for building structure‑photoreactivity relationships.

Application
Selection Property
Validation Focus
Precision Olefination
1‑Naphthyl regioisomer identity & steric profile
Product distribution and yield reproducibility
Acyl Anion Synthon
Mono‑substitution (C2‑H reactivity)
Lithiation/alkylation capability and selectivity
Photolabile Protecting Groups
1‑Naphthylmethyl photochemical efficiency
Quantum yield and photorelease kinetics
Mechanistic Probe
Regioisomer-specific photophysics
Multichromophoric energy transfer characterization
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